molecular formula C11H10N2O2S B7549563 N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B7549563
M. Wt: 234.28 g/mol
InChI Key: DTTGIVUPXPSZMU-UHFFFAOYSA-N
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Description

N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

The synthesis of N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves the condensation of 2-aminobenzenethiol with cyclopropanecarboxylic acid derivatives. The reaction is usually carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to streamline the synthesis process and improve efficiency .

Chemical Reactions Analysis

N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

Scientific Research Applications

N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Research has shown potential anticancer activity, and it is being investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: Known for its antimicrobial properties.

    6-chlorobenzothiazole: Exhibits anticancer activity.

    2-mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.

What sets this compound apart is its unique combination of a benzothiazole ring with a cyclopropane carboxamide group, which enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-7-3-4-8-9(5-7)16-11(12-8)13-10(15)6-1-2-6/h3-6,14H,1-2H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTGIVUPXPSZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-1,3-benzothiazol-6-ol (9.03 g, 54.3 mmol) and triethylamine (8.27 mL, 59.7 mmol) in tetrahydrofuran (100 mL) was added with stirring under ice-cooling a solution of cyclopropanecarbonyl chloride (5.19 mL, 57.0 mmol) in tetrahydrofuran (25 mL), and the mixture was stirred at room temperature for 2 hr. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate and filtrated. The filtrate was concentrated under reduced pressure, and the residue was collected by filtration and washed with hexane-ethyl acetate to give the title compound (12.3 g, 97%) as a white solid.
Quantity
9.03 g
Type
reactant
Reaction Step One
Quantity
8.27 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.19 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-1,3-benzothiazol-6-ol (4.99 g, 30.0 mmol) in N,N-dimethylacetamide (20 mL) was added cyclopropanecarbonyl chloride (4.08 mL, 45.0 mmol) at 0° C., and the mixture was stirred at room temperature for 18 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed 3 times with water, dried over anhydrous sodium sulfate and filtered. The solvent was evaporated under reduced pressure, and the residue was washed with ethyl acetate/diisopropyl ether and collected by filtration to give the title compound (3.22 g, 13.7 mmol) as a white solid.
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
4.08 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-amino-1,3-benzothiazol-6-ol (3.43 g, 20.6 mmol) in pyridine (50 mL) were added cyclopropanecarbonyl chloride (4 mL, 44.1 mmol) and N,N-dimethylpyridine-4-amine (220 mg, 1.80 mmol), and the mixture was stirred at room temperature for 1.5 hr. To the reaction mixture was added lithium hydroxide monohydrate (2.06 g, 49.1 mmol) in water (50 mL) and the mixture was stirred at the same temperature for 1 hr. 5N Aqueous sodium hydroxide solution (50 mL) was added, and the mixture was stirred at room temperature for 2 days. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in dilute hydrochloric acid (300 mL, pH 2.0), and extracted with ethyl acetate (250 mL). The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution (150 mL). The earlier aqueous layer was extracted with ethyl acetate (150 mL), and the organic layer was washed with saturated aqueous sodium hydrogencarbonate solution (100 mL). The collected organic layer was dried over anhydrous magnesium sulfate, the insoluble material was filtered off, and the filtrate was concentrated under reduced pressure to give the title compound (3.67 g, 76%) as a pale-gray solid.
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
220 mg
Type
catalyst
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
2.06 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
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N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
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N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
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N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
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N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Reactant of Route 6
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N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

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